

perphenazine elimination half-life hepatic metabolism

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Compound Focus: Perphenazine

CAS No.: 58-39-9

Cat. No.: S539059

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Pharmacokinetic Parameters of Perphenazine

The table below summarizes the key pharmacokinetic properties of **perphenazine**:

Parameter	Summary of Data
Absolute Bioavailability	~40% following oral administration due to significant first-pass metabolism [1] [2].
Time to Peak Plasma Concentration	Parent drug: 1-3 hours ; Active metabolite (7-hydroxyperphenazine): 2-4 hours [3] [4].
Elimination Half-Life	Parent drug: 9-12 hours (reports of up to 20 hours) [1] [3] [4]. Active metabolite (7-hydroxyperphenazine): 10-19 hours [3] [4].
Primary Route of Elimination	Hepatic metabolism, with ~70% of drug-related material excreted in urine (mainly as metabolites) and ~5% in feces [3].

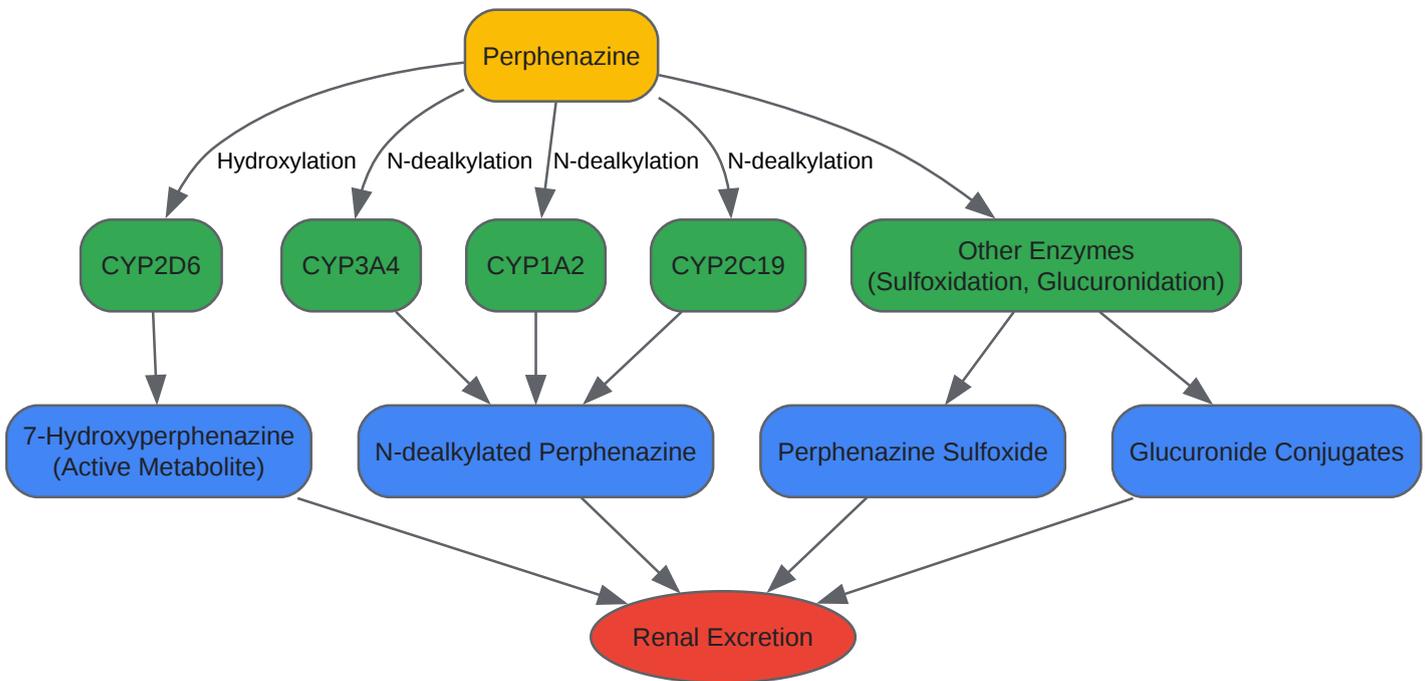
Hepatic Metabolism and Metabolic Pathways

Perphenazine undergoes extensive hepatic metabolism into a large number of metabolites through processes of **sulfoxidation, hydroxylation, dealkylation, and glucuronidation** [2] [3] [5].

Key Metabolizing Enzymes and Metabolites

Metabolic Pathway / Enzyme	Role in Perphenazine Metabolism	Key Metabolites
CYP2D6	Primary metabolic route; high-affinity, low-capacity enzyme [6] [7] [5].	7-Hydroxyperphenazine: Active metabolite retaining ~70% of parent drug's biological activity [7] [5] [4].
CYP3A4	Major contributor to N-dealkylation pathway; high-capacity enzyme [6].	N-dealkylated perphenazine [6] [4].
CYP1A2 & CYP2C19	Significant contributors to N-dealkylation [6].	Various metabolites via dealkylation [6].
Sulfoxidation & Glucuronidation	Additional Phase I and Phase II conjugation pathways [2] [3].	Perphenazine sulfoxide, glucuronide conjugates [2] [3].

The following diagram illustrates the primary metabolic pathways of **perphenazine** in the liver:



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Figure 1: Primary hepatic metabolic pathways of **perphenazine** and its elimination.

Experimental Evidence and Clinical Impact

In Vitro Enzyme Identification

A pivotal study used **cDNA-expressed human CYP isoforms** and **human liver microsomes (HLM)** with chemical inhibitors to identify enzymes mediating N-dealkylation [6]. Key findings showed CYP1A2, 3A4, 2C19, and 2D6 as most important contributors. Ketoconazole (CYP3A4 inhibitor) inhibited ~40% of N-dealkylation at therapeutic concentrations, while furafylline (CYP1A2), fluvoxamine (CYP2C19), and quinidine (CYP2D6) each inhibited ~20-25% of the reaction [6].

Impact of Genetic Polymorphism (CYP2D6)

CYP2D6 exhibits high genetic polymorphism, resulting in **Poor (PM)**, **Intermediate (IM)**, **Extensive (EM)**, and **Ultrarapid Metabolizer (UM)** phenotypes [7]. In PMs, **perphenazine**'s area under the curve (AUC) is **2 to 4-fold higher** and oral clearance is significantly reduced compared to EMs [7] [5]. This leads to higher plasma concentrations and increased risk of adverse effects like over-sedation and parkinsonism, though antipsychotic efficacy may not significantly differ [7].

Population Pharmacokinetics

A population PK analysis of data from the CATIE schizophrenia trial identified that **race and smoking status** significantly impact **perphenazine** clearance [8]. Clearance was 48% higher in nonsmoking African Americans than in nonsmoking individuals of other races. Active smokers eliminated **perphenazine** approximately 159 L/h faster than nonsmokers within each racial group [8].

Clinical and Research Implications

- **Therapeutic Drug Monitoring (TDM):** Consider TDM to guide dosing, particularly when managing polypharmacy or suspected non-adherence [9].
- **Drug-Drug Interactions:** Exercise caution with co-administration of strong CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) and CYP3A4 inhibitors (e.g., ketoconazole), which can significantly increase **perphenazine** plasma levels [3] [5].
- **Individualized Dosing:** Account for factors such as **CYP2D6 phenotype, race, and smoking status** when determining appropriate doses [8] [3].

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